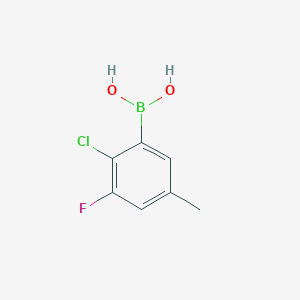

2-Chloro-3-fluoro-5-methylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3-fluoro-5-methylphenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methyl groups. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-fluoro-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the scalability and cost-effectiveness of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-fluoro-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reaction: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

2-Chloro-3-fluoro-5-methylphenylboronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the development of kinase inhibitors and other therapeutic agents.

Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic devices.

Biological Research: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-fluoro-5-methylphenylboronic acid in chemical reactions primarily involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The presence of electron-withdrawing groups, such as chlorine and fluorine, on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-6-fluoro-5-methylphenylboronic acid

- 4-Methoxyphenylboronic acid

- 5-Chloro-2-fluorophenylboronic acid

Uniqueness

2-Chloro-3-fluoro-5-methylphenylboronic acid is unique due to the specific arrangement of substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms provides a balance of electron-withdrawing effects, making it a versatile reagent in various synthetic applications .

Actividad Biológica

2-Chloro-3-fluoro-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with chlorine, fluorine, and methyl groups. The unique electronic properties imparted by these substitutions enhance its reactivity and interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to form reversible covalent bonds with diols and other nucleophiles through the boronic acid moiety. This characteristic allows it to interact effectively with various enzymes, particularly proteases, by binding to the active site and inhibiting their function. The mechanism can be summarized as follows:

- Formation of Boronate Esters : The boronic acid group can react with diols to form stable boronate esters, which is crucial for enzyme inhibition.

- Covalent Bonding : The compound can form covalent bonds with serine residues in the active sites of serine proteases, leading to irreversible inhibition.

- Selectivity : The presence of chlorine and fluorine enhances selectivity towards specific biological targets, making it a valuable tool in drug design.

Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

- Anticancer Activity : Investigations into its anticancer properties have shown promising results, particularly in inhibiting tumor growth through the modulation of signaling pathways affected by protease activity .

- Enzyme Inhibition : Research indicates that this compound may serve as an effective inhibitor for key enzymes involved in metabolic pathways, thus presenting opportunities for treating metabolic disorders .

- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains, although further investigations are needed to fully elucidate this aspect .

Case Studies

- Inhibition of Proteases : A study demonstrated that this compound effectively inhibited serine proteases involved in cancer metastasis, leading to reduced tumor invasiveness in vitro.

- Diabetes Research : In another study focusing on diabetes, this compound was evaluated for its ability to inhibit enzymes related to glucose metabolism, showing potential as a therapeutic agent for type 2 diabetes management.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2-chloro-3-fluoro-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXZIURVWJLWBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.